Renin Inhibitor

Vue d'ensemble

Description

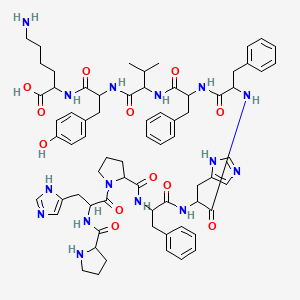

Le composé « Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » est un peptide synthétique composé des acides aminés proline, histidine, phénylalanine, valine, tyrosine et lysine. Ce peptide est connu pour son rôle d’analogue du substrat de l’angiotensine, ce qui signifie qu’il imite le substrat naturel de l’enzyme rénine. Ce composé a été étudié pour son potentiel à inhiber la rénine, une enzyme impliquée dans la régulation de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du « Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé, la proline, est attaché à la résine.

Déprotection : Le groupe protecteur de l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, l’histidine, est couplé à la chaîne peptidique croissante à l’aide d’un réactif de couplage tel que la N,N’-diisopropylcarbodiimide (DIC) ou la N-éthyl-N’-(3-diméthylaminopropyl)carbodiimide (EDC).

Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé suivant de la séquence.

Clivage : Le peptide complet est clivé de la résine à l’aide d’un réactif de clivage tel que l’acide trifluoroacétique (TFA).

Méthodes de production industrielle

Dans un environnement industriel, la production de « Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » peut impliquer une SPPS à grande échelle avec des synthétiseurs peptidiques automatisés. Ces machines peuvent gérer simultanément plusieurs réactions de synthèse peptidique, augmentant ainsi l’efficacité et le rendement. De plus, des méthodes de purification telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

« Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine du peptide peut être oxydé pour former de la dityrosine.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres acides aminés pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène (H₂O₂) ou d’autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés pour réduire les ponts disulfures.

Substitution : La substitution d’acides aminés peut être obtenue en utilisant des techniques SPPS standard avec différents acides aminés.

Principaux produits

Oxydation : Formation de dityrosine.

Réduction : Formation de thiols libres à partir de ponts disulfures.

Substitution : Création d’analogues peptidiques avec des séquences d’acides aminés modifiées.

Applications de la recherche scientifique

« Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Enquête sur son rôle dans l’inhibition de la rénine et ses effets potentiels sur la régulation de la pression artérielle.

Médecine : Exploré comme agent thérapeutique potentiel pour les affections liées à l’hypertension et aux maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments et d’outils de diagnostic à base de peptides.

Applications De Recherche Scientifique

“Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting renin and its potential effects on blood pressure regulation.

Medicine: Explored as a potential therapeutic agent for conditions related to hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

Le mécanisme d’action du « Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » implique son interaction avec l’enzyme rénine. En tant qu’analogue du substrat de l’angiotensine, il entre en compétition avec le substrat naturel de la rénine, inhibant ainsi l’activité de l’enzyme. Cette inhibition peut entraîner une diminution de la production d’angiotensine I, un précurseur du puissant vasoconstricteur angiotensine II. En bloquant la formation d’angiotensine II, le peptide peut contribuer à abaisser la pression artérielle .

Comparaison Avec Des Composés Similaires

Composés similaires

Pro-His-Pro-His-Phe-Phe-Val-Tyr-Arg : Un autre analogue du substrat de l’angiotensine avec une séquence similaire mais avec de l’arginine au lieu de la lysine.

Pro-His-Pro-His-Phe-Phe-Val-Tyr-Gly : Une variante avec de la glycine remplaçant la lysine.

Unicité

« Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys » est unique en raison de sa séquence spécifique et de sa capacité à inhiber efficacement la rénine. La présence de lysine au niveau du C-terminal peut contribuer à son affinité de liaison et à sa puissance inhibitrice par rapport à d’autres analogues .

Propriétés

IUPAC Name |

6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRMFERKNRDUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H87N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

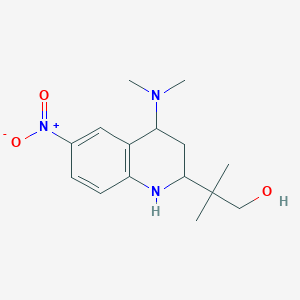

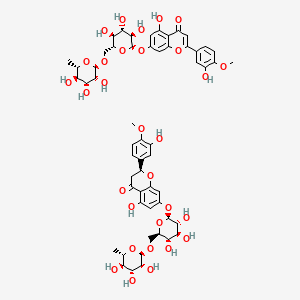

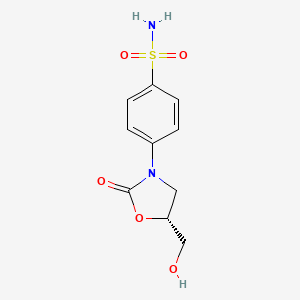

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)

![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)